molecular formula C15H14O4 B13452871 4-Hyroxy Fenoprofen

4-Hyroxy Fenoprofen

Cat. No.: B13452871
M. Wt: 258.27 g/mol
InChI Key: RIGQDHFDPVTTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenoprofen typically involves the hydroxylation of Fenoprofen. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective addition of the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of 4-Hydroxy Fenoprofen may involve large-scale hydroxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yield . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Fenoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy Fenoprofen has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Fenoprofen is unique due to the presence of the hydroxyl group, which may enhance its pharmacological properties and provide additional pathways for chemical modification. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18)

InChI Key

RIGQDHFDPVTTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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